molecular formula C11H23NO7 B605439 Aminooxy-PEG4-acid CAS No. 1807537-38-7

Aminooxy-PEG4-acid

Cat. No.: B605439
CAS No.: 1807537-38-7
M. Wt: 281.31
InChI Key: UBYSJSIIVZPQED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Aminooxy-PEG4-acid, also known as Aminoxy-PEG4-acid, is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Mode of Action

The compound contains an aminooxy group and a terminal carboxylic acid . The aminooxy group can be used in bioconjugation, where it reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .

Biochemical Pathways

As a PEG-based PROTAC linker, this compound plays a crucial role in the synthesis of PROTACs . PROTACs function by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This selective degradation can affect various biochemical pathways depending on the target protein.

Pharmacokinetics

The hydrophilic PEG spacer in this compound increases its solubility in aqueous media , which can potentially enhance its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The primary result of the action of this compound is the formation of PROTACs . These PROTACs can selectively degrade target proteins, altering cellular processes and potentially leading to therapeutic effects depending on the target protein.

Action Environment

The action of this compound, like many other compounds, can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of oxime bonds . .

Biochemical Analysis

Biochemical Properties

Aminooxy-PEG4-acid plays a significant role in biochemical reactions. It is used in bioconjugation, where it reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .

Cellular Effects

The cellular effects of this compound are primarily related to its role in bioconjugation. It is a PEG-based linker for PROTACs, which are molecules that enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells . This suggests that this compound may influence cell function by affecting protein levels and thereby impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form bonds with other molecules. It reacts with an aldehyde to form an oxime bond, or if a reductant is used, it forms a hydroxylamine linkage . These binding interactions can lead to changes in gene expression and enzyme activity, depending on the specific molecules involved.

Temporal Effects in Laboratory Settings

It is known that this compound is a stable compound that can be stored at -20°C

Preparation Methods

Synthetic Routes and Reaction Conditions: Aminooxy-PEG4-acid can be synthesized through a series of chemical reactions involving the introduction of an aminooxy group and a carboxylic acid group to a PEG backbone. The synthetic route typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for large-scale production, ensuring high yield and purity. Key considerations include reaction conditions, such as temperature, pressure, and solvent choice, as well as purification methods to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: Aminooxy-PEG4-acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Aminooxy-PEG4-acid can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its balance of solubility, flexibility, and reactivity, making it a versatile tool in various scientific applications. Its ability to form stable oxime bonds with aldehydes and ketones sets it apart from other PEG derivatives .

Properties

IUPAC Name

3-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO7/c12-19-10-9-18-8-7-17-6-5-16-4-3-15-2-1-11(13)14/h1-10,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYSJSIIVZPQED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCON)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminooxy-PEG4-acid
Reactant of Route 2
Aminooxy-PEG4-acid
Reactant of Route 3
Aminooxy-PEG4-acid
Reactant of Route 4
Aminooxy-PEG4-acid
Reactant of Route 5
Aminooxy-PEG4-acid
Reactant of Route 6
Aminooxy-PEG4-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.